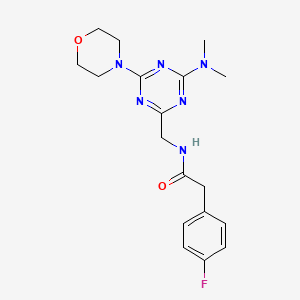

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(4-fluorophenyl)acetamide

Description

The compound N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(4-fluorophenyl)acetamide is a triazine derivative featuring a dimethylamino group at position 4, a morpholino substituent at position 6, and a 4-fluorophenyl acetamide moiety linked via a methylene bridge. Triazine-based compounds are widely explored in medicinal chemistry due to their versatility in targeting enzymes, such as kinases, and their tunable electronic properties.

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN6O2/c1-24(2)17-21-15(22-18(23-17)25-7-9-27-10-8-25)12-20-16(26)11-13-3-5-14(19)6-4-13/h3-6H,7-12H2,1-2H3,(H,20,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIUYZSCYKPCKRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes: The synthesis typically involves:

Nitration and Reduction: : Creating the dimethylamino group via nitration of a benzene ring followed by reduction.

Triazine Ring Formation: : Introducing the triazine core through a cyclization reaction with appropriate intermediates.

Methylation and Substitution: : Attaching the methyl group to the triazine nitrogen using a methylating agent.

Fluorophenyl Acetamide Addition: : Adding the 4-fluorophenyl acetamide group through an amidation reaction.

Temperatures: : Usually maintained between 50-150°C.

Catalysts: : Acidic or basic catalysts to facilitate specific reactions.

Solvents: : Polar aprotic solvents like DMSO, DMF.

Batch Reactors: : For controlled synthesis with precise monitoring of reaction stages.

Continuous Flow Systems: : For large-scale production, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Oxidation: : Typically involving oxygen donors or catalytic systems.

Reduction: : Often uses hydrogen gas or hydride donors.

Substitution: : Commonly via nucleophilic substitution reactions.

Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

Nucleophiles: : Amines, thiols, alcohols.

Conditions: : Mild to moderate temperatures (30-100°C), sometimes under inert atmospheres.

Oxidation: : Yields derivatives with additional oxygen functionalities.

Reduction: : Produces more hydrogenated forms.

Substitution: : Leads to structurally diverse compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(4-fluorophenyl)acetamide serves as a versatile building block for creating more complex molecules. Its reactive functional groups allow for various synthetic transformations, including:

- Oxidation : Modifying functional groups under oxidative conditions.

- Reduction : Selective reduction of the triazine ring or acetamide moiety.

- Substitution : Engaging in nucleophilic and electrophilic substitution reactions.

Biology

The compound is of interest in biological research due to its potential enzyme inhibition properties. The triazine ring is known for its bioactivity, suggesting that this compound could serve as a lead compound in drug discovery efforts. Notable biological activities include:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, potentially altering their function.

- Inhibition of Carbonic Anhydrase : Similar compounds have demonstrated significant inhibitory effects on this enzyme, which plays a crucial role in regulating physiological pH and fluid balance.

- Anticancer Activity : Research indicates that derivatives of morpholine can inhibit tumor cell proliferation and target hypoxia-inducible factors (HIFs).

Medicine

In medicinal chemistry, N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(4-fluorophenyl)acetamide has potential therapeutic applications. Its design suggests possible uses in:

- Targeting Specific Enzymes : The compound may be developed to target enzymes involved in various diseases.

- Antisense Therapy : The morpholino group indicates potential use in therapies aimed at modulating gene expression.

Industry

In industrial applications, this compound can be utilized as an intermediate in the synthesis of specialty chemicals or advanced materials. Its unique structural features make it suitable for various chemical processes.

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of morpholine derivatives found that compounds similar to N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(4-fluorophenyl)acetamide exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the inhibition of cell proliferation and induction of apoptosis through modulation of HIF pathways.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of carbonic anhydrase revealed that triazine-based compounds can effectively inhibit this enzyme's activity. The study highlighted the importance of structural modifications in enhancing binding affinity and specificity towards the target enzyme.

Mechanism of Action

The compound's triazine ring and functional groups interact with specific molecular targets:

Enzyme Binding: : Mimics substrates or inhibitors, modulating enzyme activity.

Signal Pathways: : Alters signaling mechanisms within cells, affecting cellular functions.

Binding Affinity: : High affinity for certain receptors or biological structures, leading to specific biochemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Triazine Family

Key triazine derivatives with morpholino substituents include:

- 4-Chloro-N,N-diethyl-6-morpholino-1,3,5-triazine-2-amine (): Features a chloro group at position 4 and diethylamine at position 2.

- 4-Chloro-N-methyl-6-morpholino-N-phenyl-1,3,5-triazin-2-amine (): Contains a bulky N-methyl-N-phenyl group at position 2, which may sterically hinder interactions with protein targets compared to the target compound’s flexible acetamide side chain .

Heterocyclic Variations and Functional Group Impact

- N-(4-(4-Fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide (): A pyrimidine-based analog with a 4-fluorophenyl group. The shared fluorophenyl moiety suggests common hydrophobic interactions, but the acetamide in the target compound may enable additional hydrogen bonding .

Computational Binding Affinity Analysis

The Glide XP scoring function () highlights the importance of hydrophobic enclosure and hydrogen bonding in ligand-receptor interactions.

Data Table: Structural and Physicochemical Comparisons

Research Findings and Implications

Substituent Effects: Chloro groups (–2) enhance electrophilicity but reduce metabolic stability. The target compound’s dimethylamino group mitigates this, favoring drug-like properties .

Morpholino Contribution: The morpholino group, common across analogs, enhances water solubility and may participate in weak hydrogen bonds, as predicted by Glide XP models .

Fluorophenyl Role :

The para-fluorine atom increases lipophilicity and aromatic stacking efficiency, a feature shared with pyrimidine analogs but optimized in the triazine scaffold .

Synthetic Considerations: The target compound’s synthesis likely parallels methods in (e.g., SNAr reactions), but replaces chloro with dimethylamino via amination, requiring tailored conditions .

Biological Activity

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(4-fluorophenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications based on recent research findings.

Structural Features

The compound features a unique combination of functional groups that enhance its interaction with biological targets. Its structure includes:

- Triazine Core : Provides a scaffold for binding interactions.

- Morpholino Group : Enhances solubility and bioavailability.

- Dimethylamino Group : Increases binding affinity to receptors or enzymes.

- Fluorophenyl Acetamide Moiety : Potentially contributes to its pharmacological properties.

Preliminary studies suggest that N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(4-fluorophenyl)acetamide may exert its effects through:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes critical for cancer cell survival and proliferation. This inhibition can lead to apoptosis in tumor cells by disrupting metabolic pathways essential for their growth.

- Receptor Modulation : The structural components may allow the compound to interact with various receptors, altering cellular signaling pathways involved in cancer progression.

Biological Activity

Research indicates that this compound exhibits several significant biological activities:

| Biological Activity | Description |

|---|---|

| Anticancer | Inhibits proliferation of cancer cells through enzyme inhibition and receptor modulation. |

| Antimicrobial | Potential activity against various pathogens, although specific studies are limited. |

| Neuroprotective | Possible protective effects on neuronal cells due to the morpholino group. |

Case Studies and Research Findings

- Antitumor Activity : In vitro studies have demonstrated that N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(4-fluorophenyl)acetamide exhibits potent antitumor effects against various cancer cell lines. For instance, compounds with similar triazine structures have been shown to significantly inhibit cell growth in models like Mia PaCa-2 and PANC-1 .

- Enzyme Inhibition Studies : A study highlighted the compound's ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells, thereby providing a mechanism for its anticancer activity .

- Structure-Activity Relationship (SAR) : Research into related compounds suggests that modifications in the triazine and phenyl groups can significantly alter biological activity. This indicates that further optimization of the structure could enhance its therapeutic potential .

Q & A

Basic Question

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., δ 7.2–7.4 ppm for fluorophenyl protons; δ 3.6–3.8 ppm for morpholino CH₂ groups) .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of morpholino or acetamide groups) .

- X-ray Crystallography : Single-crystal analysis resolves dihedral angles between triazine and fluorophenyl rings (e.g., ~65° in analogous structures), critical for assessing planarity and intermolecular interactions .

How can researchers resolve contradictions between computational binding predictions and experimental activity data?

Advanced Question

Discrepancies often arise from:

- Solvent Effects : Simulations may not account for aqueous solubility issues (e.g., fluorophenyl hydrophobicity).

- Protein Conformational Dynamics : Targets like kinases exhibit flexible activation loops unmodeled in docking.

Resolution Strategies :

What biological screening assays are recommended for initial pharmacological profiling?

Basic Question

- Kinase Inhibition : Screen against kinase panels (e.g., Eurofins KinaseProfiler) at 1–10 µM concentrations.

- Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- ADME-Tox : Assess metabolic stability in liver microsomes and permeability via Caco-2 monolayers .

How can reaction intermediates be stabilized during multi-step synthesis?

Advanced Question

- Intermediate 1 (Chlorotriazine) : Store under inert gas (N₂/Ar) at -20°C to prevent hydrolysis.

- Intermediate 2 (Amide Precursor) : Use Boc-protected amines to avoid side reactions during coupling.

- Workup : Add quenching agents (e.g., NH₄Cl for Pd catalysts) and employ rapid chromatography to isolate air-sensitive intermediates .

What strategies enhance the compound’s solubility without compromising bioactivity?

Advanced Question

- Prodrug Design : Introduce phosphate or PEG groups on the acetamide moiety.

- Co-crystallization : Use co-solvents (e.g., cyclodextrins) to improve aqueous solubility.

- Structural Modifications : Replace morpholino with piperazine (more hydrophilic) while monitoring kinase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.